Fendizoic acid

Beschreibung

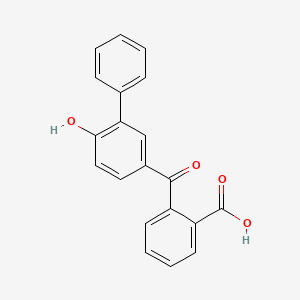

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1-12,21H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHPZNKXOBWFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276528 | |

| Record name | Fendizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84627-04-3 | |

| Record name | 2-[(6-Hydroxy[1,1′-biphenyl]-3-yl)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84627-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fendizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fendizoic Acid: A Technical Guide to its Discovery, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, with the systematic IUPAC name 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a synthetic organic compound that has transitioned from a subject of specialized chemical interest to a key intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and synthesis history of this compound. It includes detailed experimental protocols for its synthesis and its subsequent use in the preparation of the antitussive agent, levocloperastine fendizoate. The guide also presents key quantitative data in a structured format and visualizes relevant biological pathways and experimental workflows to provide a thorough understanding of this compound for researchers and drug development professionals.

Introduction and Discovery

This compound first appeared in the chemical literature in 1981, with its initial synthesis being documented in the Polish Journal of Chemistry.[1] For several decades, it remained a compound of niche interest within synthetic organic chemistry. However, its significance grew substantially in the 2010s with the filing of patents detailing its use in the asymmetric synthesis of enantiomerically pure derivatives.[1] A pivotal application that brought this compound to the forefront is its role in the formation of levocloperastine fendizoate, an effective antitussive (cough suppressant) agent.[1] This development marked its transition from a laboratory chemical to a valuable intermediate in the production of active pharmaceutical ingredients (APIs).[1]

The primary role of this compound in medicinal chemistry is as a salt-forming agent. Its carboxylic acid functionality allows it to react with basic compounds, such as the active pharmaceutical ingredient cloperastine, to form stable salts. This salt formation is crucial for improving the physicochemical properties of the drug, such as its stability and bioavailability. The fendizoate salt of levocloperastine, the levorotatory enantiomer of cloperastine, has been shown to have a favorable therapeutic profile as a cough suppressant.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| IUPAC Name | 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid |

| CAS Number | 84627-04-3 |

| Molecular Formula | C₂₀H₁₄O₄ |

| Molecular Weight | 318.32 g/mol |

| Melting Point | 262-264 °C |

| Boiling Point (Predicted) | 593.9 ± 50.0 °C |

| Density (Predicted) | 1.305 g/cm³ |

| pKa (Predicted) | 3.28 ± 0.36 |

| Appearance | White to pale yellow solid |

Synthesis of this compound

The most direct and historically significant method for the synthesis of this compound is the Friedel-Crafts acylation of 2-phenylphenol with phthalic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation (Generalized)

Materials:

-

2-Phenylphenol

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Distilled water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 2-phenylphenol and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred suspension.

-

In a separate beaker, dissolve phthalic anhydride in the anhydrous solvent.

-

Add the phthalic anhydride solution dropwise to the reaction mixture via the addition funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system.

Spectroscopic Data of this compound (Predicted)

While experimental spectra are not widely published, the expected spectroscopic data for this compound, based on its structure, are summarized in Table 2. This information is crucial for the characterization and quality control of the synthesized compound.

| Spectroscopic Data | Predicted Values |

| ¹H NMR | Aromatic protons: δ 7.0-8.5 ppm; Phenolic -OH: broad singlet, δ 9.0-12.0 ppm; Carboxylic acid -OH: very broad singlet, δ 10.0-13.0 ppm |

| ¹³C NMR | Aromatic carbons: δ 110-160 ppm; Carbonyl carbon (ketone): δ ~195 ppm; Carbonyl carbon (carboxylic acid): δ ~170 ppm |

| IR (Infrared) | O-H stretch (carboxylic acid): ~3300-2500 cm⁻¹ (broad); C=O stretch (ketone): ~1680 cm⁻¹; C=O stretch (carboxylic acid): ~1700 cm⁻¹; O-H bend (phenol): ~1350 cm⁻¹; C-O stretch: ~1250 cm⁻¹ |

| Mass Spectrometry | [M+H]⁺: m/z 319.0965; [M-H]⁻: m/z 317.0819 |

Synthesis of Levocloperastine Fendizoate

This compound is primarily used to synthesize levocloperastine fendizoate. The following experimental protocol is adapted from patent literature and describes the salification reaction between levocloperastine and this compound.

Experimental Protocol: Salification Reaction

Materials:

-

Levocloperastine

-

This compound

-

Acetone

-

Reaction flask with reflux condenser

Procedure:

-

In a 500 mL reaction flask, add 50 g (0.152 mol) of levocloperastine, 47.4 g (0.149 mol) of this compound, and 300 mL of acetone.

-

Heat the mixture to reflux with stirring and maintain reflux for 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate.

-

Dry the solid product to obtain levocloperastine fendizoate.

-

The reported yield for this procedure is 95.6% with a purity of 99.8% as determined by HPLC.

Mechanism of Action of Cloperastine Fendizoate

Cloperastine, the active component of the fendizoate salt, is an antitussive agent with a multifaceted mechanism of action that involves both central and peripheral pathways. This compound in this formulation acts as a stabilizer, enhancing the efficacy and prolonging the duration of action of cloperastine.

The cough reflex is a complex physiological process. It is initiated by the stimulation of receptors in the respiratory tract, which send afferent signals via the vagus nerve to the cough center in the medulla oblongata. An efferent signal is then generated, leading to the coordinated contraction of expiratory muscles and resulting in a cough.

Cloperastine is believed to exert its antitussive effects through the following mechanisms:

-

Central Action: It acts on the cough center in the medulla oblongata to suppress the cough reflex.

-

Peripheral Action:

-

Antihistamine Activity: Cloperastine is an antagonist of the histamine H1 receptor, which can help reduce cough associated with allergic reactions.

-

Anticholinergic Activity: It exhibits mild anticholinergic properties, which can decrease mucus secretion and bronchoconstriction.

-

-

Other Mechanisms: Cloperastine is also known to be a ligand for the sigma-1 receptor and a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

The antihistaminic action of cloperastine at the H1 receptor involves blocking the signaling cascade initiated by histamine. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to cellular responses that can contribute to coughing. By blocking the H1 receptor, cloperastine prevents these downstream effects.

Conclusion

This compound has evolved from a relatively obscure chemical compound to a vital component in the formulation of an important antitussive medication. Its discovery and the development of its synthesis have paved the way for the production of levocloperastine fendizoate, offering a valuable therapeutic option for the management of cough. This technical guide has provided a detailed overview of the history, synthesis, and application of this compound, along with practical experimental protocols and visualizations of key biological pathways. This information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a deeper understanding and further exploration of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Fendizoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of fendizoic acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data, detailed experimental context, and illustrative visualizations to support advanced applications.

Core Physicochemical Properties

This compound, a synthetic benzoic acid derivative, is primarily recognized for its role as a salt-forming agent in pharmaceutical formulations.[1] Its IUPAC name is 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid.[1] The key physicochemical data for this compound are summarized in the table below, providing a consolidated resource for laboratory and development settings.

| Property | Value |

| Molecular Formula | C₂₀H₁₄O₄[2][3][4][5] |

| Molecular Weight | 318.32 g/mol [3][4][5] |

| Appearance | White to Pale Yellow Solid[1][3][5] |

| Melting Point | 262-264 °C[1][2][6] |

| Boiling Point | 593.9 °C at 760 mmHg[1][6] |

| Density | 1.305 g/cm³[1][2][6] |

| pKa | 3.28 ± 0.36 (Predicted)[3][5][6] |

| LogP | 3.9884[2] |

| Solubility | Sparingly soluble in water.[3] Slightly soluble in DMSO and Methanol (with heating).[5][6][7] |

| Flash Point | 327 °C[1][6] |

| Storage Temperature | -20°C Freezer, Under inert atmosphere[5][6] |

Experimental Protocols

The synthesis and analysis of this compound and its derivatives involve specific chemical and analytical methodologies. The following sections detail the protocols for its synthesis and its role in the formulation of the antitussive agent, levocloperastine fendizoate.

The primary route for synthesizing this compound is through a selective Friedel-Crafts acylation reaction.[1] This method involves the reaction of 2-phenylphenol with phthalic anhydride.

-

Catalyst : Aluminum chloride is used to facilitate the acylation.[1]

-

Procedure :

-

The reactants, 2-phenylphenol and phthalic anhydride, are combined in a suitable solvent.

-

Aluminum chloride is added as the catalyst to initiate the Friedel-Crafts acylation.

-

The reaction selectively forms 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid (this compound) without the presence of other isomers.[1]

-

-

Outcome : This process, specifically a 2-carboxybenzoylation, yields this compound.[1]

This compound's primary application is in forming a stable salt with the active pharmaceutical ingredient, levocloperastine.[1] This salt, levocloperastine fendizoate, is used as an antitussive agent.[1]

-

Reactants : Levocloperastine (which contains a basic piperidine functional group) and this compound.[1]

-

Reaction Type : Acid-base reaction to form a fendizoate salt.[1]

-

Procedure :

-

Levocloperastine and this compound are reacted, typically under reflux.

-

A ketone solvent such as acetone or benzene is commonly used as the reaction medium.[1]

-

-

Outcome : The reaction yields the stable salt, levocloperastine fendizoate, which improves the physicochemical characteristics of the drug.[1]

While specific protocols for pure this compound are not extensively detailed, methods for its salt form, levocloperastine fendizoate, are established and include:

-

High-Performance Liquid Chromatography (HPLC) : HPLC-MS is a highly sensitive and specific method used for the analysis of drugs and their metabolites, making it suitable for pharmacokinetic studies and ensuring pharmaceutical quality control.[1]

-

Gas Chromatography (GC) : A validated headspace GC (GC-HS) method with flame ionization detection (FID) is utilized to quantify organic volatile impurities in levocloperastine fendizoate.[1] Due to the high boiling point of carboxylic acids, a derivatization step is often required to increase volatility for GC analysis.[1]

-

Spectrophotometry : UV spectrophotometry can be an effective quantitative tool for phenolic compounds like this compound. For related compounds, a wavelength of 248 nm has been used for analysis.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound, from its synthesis to its functional role in pharmaceutical formulations.

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Caption: Workflow for the formation of Levocloperastine Fendizoate salt.

Caption: Role of this compound in the mechanism of Cloperastine Fendizoate.

References

- 1. This compound | 84627-04-3 | Benchchem [benchchem.com]

- 2. MOLBASE [key.molbase.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 84627-04-3 [chemicalbook.com]

- 5. This compound CAS#: 84627-04-3 [m.chemicalbook.com]

- 6. Cas 84627-04-3,this compound | lookchem [lookchem.com]

- 7. allmpus.com [allmpus.com]

An In-depth Technical Guide to Fendizoic Acid (CAS 84627-04-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, with the CAS Number 84627-04-3, is a synthetic benzoic acid derivative. Its chemical name is 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid.[1][2] While it does not exhibit significant pharmacological activity on its own, it plays a crucial role as a salt-forming agent in the pharmaceutical industry. By forming fendizoate salts with active pharmaceutical ingredients (APIs), it can enhance their stability, bioavailability, and overall therapeutic profile. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an analysis of its role in drug formulation, with a particular focus on its use with the antitussive agent levocloperastine.

Chemical and Physical Properties

This compound is a white to pale yellow solid.[3] Its chemical structure features a biphenyl backbone with carboxylic acid, ketone, and phenolic hydroxyl functional groups.[1] This combination of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84627-04-3 | [1] |

| Molecular Formula | C₂₀H₁₄O₄ | [3][4] |

| Molecular Weight | 318.32 g/mol | [3] |

| IUPAC Name | 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | [1][2] |

| Melting Point | 262-264 °C | [3][5] |

| Boiling Point (Predicted) | 593.9 ± 50.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.305 g/cm³ | [3][5] |

| pKa (Predicted) | 3.28 ± 0.36 | [6] |

| Solubility | Slightly soluble in DMSO and Methanol (when heated) | [3][5] |

Synthesis of this compound

Experimental Protocol: Synthesis of 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

This protocol is based on the principles of the Friedel-Crafts acylation reaction.

Materials:

-

2-Phenylphenol (1 mol)

-

Phthalic anhydride (1 mol)

-

Anhydrous aluminum chloride (2.2 mol)

-

Nitrobenzene (solvent)

-

Hydrochloric acid (5% aqueous solution)

-

Sodium hydroxide solution (10% aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add 2-phenylphenol and nitrobenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Once the addition is complete, add phthalic anhydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition of phthalic anhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 50-60 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash them with a 5% hydrochloric acid solution, followed by water, and then a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While specific, detailed spectral assignments for this compound are not widely published, the following table summarizes the expected spectroscopic characteristics based on its chemical structure and data for analogous compounds.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the range of 6.8-8.2 ppm), a broad singlet for the carboxylic acid proton (>10 ppm), and a singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | Aromatic carbons (in the range of 115-160 ppm), a carbonyl carbon from the ketone (~195 ppm), and a carbonyl carbon from the carboxylic acid (~170 ppm). |

| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid dimer, 2500-3300), O-H stretch (phenol, ~3400), C=O stretch (ketone, ~1650), C=O stretch (carboxylic acid, ~1700), C=C stretches (aromatic, 1450-1600), and C-O stretch (~1250).[7][8][9] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 318. Key fragmentation patterns would likely involve the loss of H₂O, CO, and COOH.[10] |

Role in Drug Formulation and Mechanism of Action

The primary application of this compound is as a counter-ion to form fendizoate salts with basic drug molecules.[1] This is particularly well-documented in the case of the antitussive (cough suppressant) agent, cloperastine, and its levorotatory enantiomer, levocloperastine.[1]

Levocloperastine Fendizoate

The formation of the fendizoate salt of levocloperastine offers several advantages:

-

Enhanced Stability: The salt form is generally more stable than the free base, which is important for formulation and shelf-life.

-

Improved Bioavailability: this compound can aid in the absorption of the active drug, leading to improved bioavailability.

-

Prolonged Duration of Action: By modifying the release and absorption characteristics of levocloperastine, this compound can contribute to a longer duration of its therapeutic effect.

Mechanism of Action of Levocloperastine Fendizoate

The antitussive effect of levocloperastine fendizoate is primarily due to the action of levocloperastine. This compound itself is considered to be biologically inert in this context. Levocloperastine is thought to act on the central nervous system's cough center. The fendizoate moiety enhances the overall efficacy of the drug.

Logical Relationship in the Action of Levocloperastine Fendizoate

Caption: Role of this compound in drug formulation.

Biological Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound directly participates in or modulates any specific biological signaling pathways. Its role in pharmacology is understood to be that of a pharmaceutically acceptable acid that improves the physicochemical and pharmacokinetic properties of the active drug it is paired with.

Conclusion

This compound is a key excipient in the pharmaceutical industry, valued for its ability to form stable and effective salts with active pharmaceutical ingredients. While it does not possess intrinsic pharmacological activity, its contribution to drug formulation through the enhancement of stability and bioavailability is significant. The synthesis of this compound is achievable through established organic chemistry reactions, and its structure can be confirmed by standard spectroscopic methods. For researchers and professionals in drug development, understanding the properties and function of this compound is essential for the rational design and formulation of new medicines.

References

- 1. This compound | 84627-04-3 | Benchchem [benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Atomfair 2-(4-Hydroxy-3-phenylbenzoyl)benzoic acid this compound C20H14O4 CAS 84627-04-3 - Atomfair [atomfair.com]

- 4. C20H14O4_Molecular formula [molbase.com]

- 5. PubChemLite - 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid (C20H14O4) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 84627-04-3 [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. docbrown.info [docbrown.info]

Fendizoic acid IUPAC name and structure

An In-depth Technical Guide to Fendizoic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and key properties, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound is a synthetic organic compound, chemically classified as a derivative of benzoic acid.[1]

-

IUPAC Name: 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid[1][]

Synonyms:

Chemical Structure

The molecular architecture of this compound is distinguished by several key functional groups which dictate its chemical behavior and reactivity.[1] The structure comprises:

-

A biphenyl backbone , which consists of two linked phenyl groups.[1]

-

A carboxylic acid group attached to one of the benzene rings, classifying it as a benzoic acid derivative.[1]

-

A ketone functional group .[1]

-

A phenolic hydroxyl group .[1]

The presence of both an acidic carboxylic group and a phenolic hydroxyl group, in conjunction with the biphenyl system, are pivotal to its chemical properties and its application in the formation of pharmaceutical salts.[1]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Melting Point | 262-264 °C | [6][7] |

| Boiling Point | 593.9 °C at 760 mmHg | [6][7] |

| pKa | 3.28 ± 0.36 (Predicted) | [3] |

| Density | 1.305 g/cm³ | [] |

| Appearance | White solid | [3] |

| Solubility | Sparingly soluble in water | [3] |

Synthesis and Manufacturing

The primary synthetic route for this compound is a Friedel-Crafts acylation reaction.[1]

Experimental Protocol: Synthesis of this compound

This protocol outlines the selective Friedel-Crafts acylation for the production of this compound.

Reactants:

Procedure:

-

The reaction is a 2-carboxybenzoylation.[1]

-

2-phenylphenol and phthalic anhydride are reacted in the presence of aluminum chloride.[1]

-

This reaction selectively forms 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid.[1]

It is important to note that as this compound itself is an achiral molecule, its role in the synthesis of enantiomerically pure pharmaceutical salts is dependent on the chiral properties of the partner molecule it reacts with.[1] For instance, the fendizoate salt of Levocloperastine is formed by reacting the basic piperidine functional group of Levocloperastine with this compound, typically under reflux in a solvent such as acetone or benzene.[1]

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow of the this compound synthesis.

Caption: Synthesis of this compound via Friedel-Crafts acylation.

References

- 1. This compound | 84627-04-3 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CAS No- 84627-04-3 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound | CAS No- 84627-04-3 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound|84627-04-3 - MOLBASE Encyclopedia [m.molbase.com]

- 7. Cas 84627-04-3,this compound | lookchem [lookchem.com]

Early Research on the Biological Activity of Fendizoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fendizoic acid, a synthetic benzoic acid derivative, is primarily recognized for its crucial role as a salt-forming agent in pharmaceutical formulations, most notably in the antitussive agent cloperastine fendizoate. Early research has predominantly focused on its capacity to enhance the stability, bioavailability, and efficacy of the active pharmaceutical ingredient, cloperastine. Direct investigations into the intrinsic biological activity of this compound are limited. This technical guide synthesizes the available early research, highlighting its established role in drug formulation and exploring preliminary findings on its independent biological effects. Due to the scarcity of comprehensive studies, this paper also outlines standard experimental protocols that could be employed to further elucidate the biological activity of this compound.

Introduction

This compound, with the systematic IUPAC name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a complex organic molecule. Its chemical structure features a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group. Historically, its principal application in medicinal chemistry has been to form stable salts with basic drug compounds, thereby improving their physicochemical properties for pharmaceutical use. The most prominent example is its use in cloperastine fendizoate, where it is believed to act as a stabilizer for cloperastine, prolonging its duration of action and enhancing its therapeutic effects.[1] While the pharmacological actions of cloperastine are well-documented, the independent biological activities of this compound remain largely unexplored.

Role in Cloperastine Fendizoate Formulation

The primary established function of this compound is to serve as a counter-ion for cloperastine, forming the cloperastine fendizoate salt. This formulation is reported to offer several advantages over other salt forms of cloperastine:

-

Enhanced Stability: this compound contributes to the chemical stability of the cloperastine molecule.

-

Improved Bioavailability: The fendizoate salt form may aid in the absorption and overall bioavailability of cloperastine, ensuring more effective delivery of the active drug.[1]

-

Prolonged Duration of Action: By influencing the release and metabolism of cloperastine, this compound is thought to extend its therapeutic window.[1]

The synergistic effect in cloperastine fendizoate is primarily attributed to the improved pharmaceutical properties conferred by this compound, rather than a direct pharmacological action on the cough reflex.

Early In-Vitro Biological Activity of this compound

Direct research into the biological effects of this compound is sparse. However, some preliminary findings suggest potential intrinsic activities that warrant further investigation.

Cytotoxicity Profile

Table 1: Summary of Available Cytotoxicity Data for this compound

| Parameter | Observation | Concentration | Cell Lines | Source |

| Cytotoxicity | Minimal toxic effects | Up to 10 μg/mL | Not specified (cancer cell lines) | [2] |

Potential Influence on Proteostasis

There are indications that this compound may modulate the cellular proteostasis network, which is responsible for maintaining protein homeostasis. It has been suggested that this compound could enhance the activity of the two primary cellular protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). A well-functioning proteostasis network is crucial for cellular health, and its modulation is a target for various therapeutic interventions. As with the cytotoxicity data, these observations are not yet supported by detailed experimental evidence or quantitative measurements in the public domain.

Proposed Experimental Protocols for Further Research

To address the current gaps in knowledge, the following standard experimental protocols are proposed to systematically evaluate the biological activity of this compound.

Cytotoxicity Assessment

A standard MTT or MTS assay would be suitable for determining the cytotoxic effects of this compound on various cell lines.

-

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Methodology:

-

Cell Culture: Plate selected human cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours.

-

MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for a specified period. The viable cells will convert the reagent into a colored formazan product.

-

Data Analysis: Measure the absorbance of the formazan product using a microplate reader. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Ubiquitin-Proteasome Pathway (UPP) Activity Assay

A luminogenic assay can be used to measure the chymotrypsin-like activity of the proteasome in cells treated with this compound.

-

Objective: To determine if this compound modulates the activity of the 20S proteasome.

-

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to release the proteasomes.

-

Proteasome Activity Assay: Use a commercially available proteasome activity assay kit. This typically involves adding a luminogenic proteasome substrate to the cell lysate.

-

Luminescence Reading: The cleavage of the substrate by the proteasome generates a luminescent signal that is proportional to the proteasome activity. Measure the luminescence using a luminometer.

-

Data Analysis: Compare the proteasome activity in this compound-treated cells to that in untreated control cells.

-

Autophagy-Lysosome Pathway (ALP) Activity Assay

The formation of autophagosomes can be monitored using fluorescence microscopy of cells expressing a GFP-LC3 fusion protein.

-

Objective: To assess whether this compound induces autophagy.

-

Methodology:

-

Cell Transfection: Transfect a suitable cell line with a plasmid encoding GFP-LC3.

-

Treatment: Treat the transfected cells with this compound.

-

Fluorescence Microscopy: During autophagy, the LC3 protein is recruited to the autophagosome membrane, resulting in the formation of fluorescent puncta. Visualize and quantify the formation of these GFP-LC3 puncta using a fluorescence microscope.

-

Data Analysis: An increase in the number of GFP-LC3 puncta per cell in treated cells compared to control cells indicates an induction of autophagy.

-

Visualizations of Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for investigating the biological activity of this compound.

Caption: Proposed mechanism of this compound on cellular proteostasis.

Caption: Workflow for assessing the cytotoxicity of this compound.

Caption: Workflow for measuring proteasome activity.

Conclusion and Future Directions

The early research on this compound has firmly established its role as a valuable component in pharmaceutical formulations, particularly in enhancing the therapeutic profile of cloperastine. While direct evidence of its intrinsic biological activity is currently limited, preliminary findings regarding its low cytotoxicity and potential influence on cellular proteostasis are intriguing and merit further investigation. The experimental protocols outlined in this whitepaper provide a roadmap for future studies that could uncover novel biological functions of this compound. A more profound understanding of its standalone activities could open new avenues for its application in drug development, either as a modulator of other active compounds or potentially as a therapeutic agent in its own right. Future research should focus on generating robust quantitative data to validate these early observations and to fully characterize the biological activity profile of this compound.

References

An In-depth Technical Guide to Fendizoic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendizoic acid, a synthetic derivative of benzoic acid, serves as a crucial component in the formulation of various pharmaceutical products. Its primary role is as a salt-forming agent, most notably in combination with the antitussive agent cloperastine, to form cloperastine fendizoate. This whitepaper provides a comprehensive overview of this compound, its derivatives, and analogues, with a focus on their chemical synthesis, mechanism of action, and pharmacological properties. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Concepts

This compound, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a polycyclic aromatic compound. Its structure, featuring a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group, allows for the formation of stable salts with basic drug molecules. This salt formation can enhance the physicochemical properties of the active pharmaceutical ingredient (API), such as its stability and bioavailability.

The most prominent application of this compound is in the preparation of cloperastine fendizoate and its levorotatory enantiomer, levocloperastine fendizoate. Cloperastine is a non-narcotic, centrally and peripherally acting antitussive agent. The fendizoate salt form is believed to enhance the efficacy and prolong the duration of action of cloperastine.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Cloperastine (administered as Fendizoate Salt)

| Parameter | Value | Species | Notes |

| Time to Peak Concentration (Tmax) | 1-1.5 hours | Human | After oral administration.[2] |

| Half-life (t½) | 23.0 ± 7.7 hours | Human | |

| Area Under the Curve (AUC₀-∞) | 81.0 ± 46.9 h∙ng/mL | Human |

Table 2: In Vitro Activity of Cloperastine Fendizoate

| Target | Activity | Value | Assay |

| hERG K+ Channels | Inhibition | IC₅₀ = 0.027 µM | Electrophysiology |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.

Materials:

-

2-Phenylphenol

-

Phthalic anhydride

-

Aluminum chloride (anhydrous)

-

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (aqueous solution)

-

Sodium hydroxide (aqueous solution)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 2-phenylphenol and phthalic anhydride is dissolved in an anhydrous solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Anhydrous aluminum chloride is gradually added to the mixture while stirring. The amount of aluminum chloride should be in molar excess relative to the reactants.

-

The reaction mixture is heated under reflux for several hours to allow the acylation to complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting precipitate is collected by filtration, washed with water, and then treated with a sodium hydroxide solution to dissolve the acidic product.

-

The alkaline solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with hydrochloric acid to precipitate the this compound.

-

The crude this compound is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

-

The final product is dried under vacuum.

Synthesis of Levocloperastine Fendizoate

The synthesis of levocloperastine fendizoate involves the salification of levocloperastine with this compound.

Materials:

-

Levocloperastine base

-

This compound

-

Acetone (or another suitable ketone solvent)

Procedure:

-

Levocloperastine base is dissolved in acetone in a reaction vessel.

-

A stoichiometric amount of this compound, also dissolved in acetone, is added to the levocloperastine solution with stirring.

-

The mixture is heated to reflux for a period of time to ensure complete salt formation.

-

The reaction mixture is then cooled to room temperature, which will induce the precipitation of levocloperastine fendizoate.

-

The precipitated salt is collected by filtration, washed with cold acetone, and then dried under vacuum to yield the final product.

Mandatory Visualization

Signaling Pathways

The antitussive effect of cloperastine, the active moiety in cloperastine fendizoate, is mediated through both central and peripheral mechanisms.

Caption: Dual mechanism of action of cloperastine.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis of levocloperastine fendizoate.

Caption: Synthesis workflow for levocloperastine fendizoate.

Conclusion

This compound and its derivatives, particularly cloperastine fendizoate, represent an important class of compounds in the management of cough. The unique chemical properties of this compound make it a valuable tool for enhancing the therapeutic profile of basic drugs. Further research into the structure-activity relationships of novel this compound analogues could lead to the development of new and improved therapeutic agents. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this versatile chemical entity.

References

In Silico Modeling of Fendizoic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, a synthetic benzoic acid derivative, is primarily recognized for its role as a salt-forming agent in the antitussive medication, cloperastine fendizoate. While not pharmacologically active in isolation, its formulation with cloperastine is thought to enhance the latter's therapeutic efficacy, stability, and bioavailability.[1] This technical guide provides a comprehensive overview of the known functions of this compound, its physicochemical properties, and proposes a detailed framework for the in silico modeling of its interactions. Given the limited direct research on this compound's specific molecular interactions, this document serves as a foundational resource for researchers looking to explore its role through computational methods. We will delve into the mechanism of action of its partner drug, cloperastine, to provide context and propose a structured workflow for investigating the synergistic relationship through molecular docking and molecular dynamics simulations.

Introduction to this compound

This compound is a synthetic organic compound, chemically described as 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid. Its principal application in the pharmaceutical industry is as a counter-ion for basic drug substances to form stable salts. The most notable example is its use in combination with cloperastine, a centrally-acting cough suppressant, to form cloperastine fendizoate.[1] In this formulation, this compound is believed to act as a stabilizer for cloperastine, enhancing its efficacy and prolonging its duration of action by aiding in its absorption and bioavailability.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for the parameterization of the molecule in in silico modeling studies.

| Property | Value | Source |

| Molecular Formula | C20H14O4 | [2][3][4] |

| Molecular Weight | 318.32 g/mol | [2][3] |

| Melting Point | 262-264 °C | [3][4] |

| Boiling Point | 593.9 °C at 760 mmHg | [3][4] |

| Topological Polar Surface Area | 74.6 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 4 | [2] |

| pKa | 3.28 ± 0.36 (Predicted) | [3] |

| LogP | 3.45 | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [3][6] |

The Pharmacological Context: Cloperastine's Mechanism of Action

To understand the potential interactions of this compound, it is essential to first understand the mechanism of its active partner, cloperastine. Cloperastine's antitussive effects are attributed to its activity as a ligand for the sigma-1 (σ1) receptor (Ki = 20 nM) and as a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] It also exhibits antihistaminic (H1 receptor, Ki = 3.8 nM) and anticholinergic properties, which are primarily associated with its side effects, such as sedation.[7]

The interaction with the σ1 receptor and GIRK channels is considered central to its cough-suppressing action.[7] The following diagram illustrates the proposed signaling pathway of cloperastine.

Proposed In Silico Modeling Workflow for this compound Interactions

Given the lack of direct experimental data on this compound's molecular interactions, a computational approach is highly valuable for generating hypotheses and guiding future experimental work. The following workflow outlines a comprehensive in silico strategy to investigate the role of this compound in the context of cloperastine fendizoate.

Detailed Methodologies for Proposed Experiments

The following tables provide detailed, step-by-step protocols for the key computational experiments outlined in the workflow. These are generalized protocols and may require optimization based on the specific software used and the biological systems being studied.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8] This protocol outlines the steps for docking this compound and cloperastine to the σ1 receptor and GIRK channels.

| Step | Action | Details and Rationale |

| 1. Ligand Preparation | Generate 3D conformers of this compound and cloperastine. | Use software like Open Babel or ChemDraw. Assign partial charges (e.g., Gasteiger) and define rotatable bonds. This prepares the ligand for flexible docking. |

| 2. Target Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). | If a crystal structure is unavailable, homology modeling may be necessary. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman). |

| 3. Binding Site Definition | Define the grid box for the docking simulation. | The grid box should encompass the known active site (for cloperastine) or the entire protein surface to search for potential allosteric sites (for this compound). |

| 4. Docking Simulation | Run the docking algorithm using software like AutoDock, GOLD, or Glide. | A Lamarckian Genetic Algorithm (as used in AutoDock) is a common choice for exploring a wide conformational space.[9] Set the number of runs to ensure adequate sampling (e.g., 50-100 runs). |

| 5. Pose Analysis | Cluster and rank the resulting binding poses. | Analyze the top-ranked poses based on their scoring function values (e.g., binding energy). Examine key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. |

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of a system over time, allowing for the assessment of binding stability.[10][11]

| Step | Action | Details and Rationale |

| 1. System Setup | Prepare the protein-ligand complex from the best docking pose. | Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system. This mimics physiological conditions. |

| 2. Parameterization | Generate topology and parameter files for the ligands. | Use force fields like AMBER or CHARMM. Tools like Antechamber can be used to generate parameters for small molecules. |

| 3. Energy Minimization | Perform energy minimization of the entire system. | This step removes steric clashes and relaxes the system to a low-energy conformation before heating. |

| 4. Equilibration | Gradually heat the system and then equilibrate under constant temperature (NVT) and pressure (NPT). | This ensures the system is stable at the desired simulation temperature (e.g., 310 K) and pressure (1 atm). |

| 5. Production MD | Run the production simulation for a significant duration (e.g., 100-200 ns). | The length of the simulation depends on the specific research question. Longer simulations can capture more complex conformational changes. |

| 6. Trajectory Analysis | Analyze the MD trajectory. | Calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analyze intermolecular interactions (e.g., hydrogen bonds) over time. |

| 7. Binding Free Energy Calculation | Calculate the binding free energy using methods like MM/PBSA or MM/GBSA. | This provides a more accurate estimation of binding affinity compared to docking scores by considering solvation effects and entropic contributions. |

Expected Outcomes and Future Directions

The proposed in silico investigation is expected to elucidate the potential molecular roles of this compound. Key anticipated outcomes include:

-

Identification of this compound Binding Sites: Determining if this compound has any preferential binding sites on cloperastine's primary targets, potentially acting as an allosteric modulator.

-

Assessment of Binding Stability: Quantifying whether the presence of this compound in the vicinity of the cloperastine-target complex enhances the stability of the interaction.

-

Elucidation of Interaction Mechanisms: Characterizing the specific non-covalent interactions that may govern the synergistic effects of the fendizoate salt formulation.

The findings from these computational studies will be instrumental in generating testable hypotheses for subsequent experimental validation, such as site-directed mutagenesis or biophysical binding assays. This integrated approach will provide a more complete picture of this compound's role and could inform the rational design of future drug formulations.

References

- 1. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. Cas 84627-04-3,this compound | lookchem [lookchem.com]

- 4. This compound|84627-04-3 - MOLBASE Encyclopedia [m.molbase.com]

- 5. This compound | CAS#:84627-04-3 | Chemsrc [chemsrc.com]

- 6. This compound | 84627-04-3 [chemicalbook.com]

- 7. Cloperastine - Wikipedia [en.wikipedia.org]

- 8. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 10. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

spectroscopic analysis of fendizoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, chemically known as 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a key organic compound utilized in various chemical syntheses, including the preparation of certain pharmaceuticals. Its structural integrity and purity are paramount for its applications. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the structural elucidation and characterization of this compound. This document outlines the theoretical basis of each technique, presents detailed experimental protocols, and summarizes the expected quantitative data in structured tables for ease of reference and comparison.

Chemical Structure

This compound (C₂₀H₁₄O₄, Molar Mass: 318.32 g/mol ) possesses a complex structure featuring a biphenyl moiety, a carboxylic acid group, and a ketone, which give rise to a unique spectroscopic fingerprint.

Systematic IUPAC Name: 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

CAS Number: 84627-04-3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the hydroxyl proton. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | ~11.0 - 13.0 | Singlet (broad) | 1H |

| Phenolic Hydroxyl (-OH) | ~9.0 - 10.0 | Singlet (broad) | 1H |

| Aromatic Protons | ~6.8 - 8.2 | Multiplet | 12H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The predicted chemical shifts are summarized in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Carbon (-COOH) | ~168 |

| Ketone Carbon (C=O) | ~195 |

| Aromatic Carbons | ~115 - 140 |

| Carbon bearing -OH group | ~160 |

Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-15 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-220 ppm

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the vibrational frequencies of its carboxylic acid, ketone, and hydroxyl groups.

Expected IR Absorption Bands

The key functional groups in this compound give rise to characteristic absorption bands in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong |

| Phenolic O-H | Stretching | 3600 - 3200 | Broad, Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 | Strong |

| Ketone C=O | Stretching | 1700 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-O | Stretching | 1320 - 1210 | Strong |

Experimental Protocol for FT-IR Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR Method:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the mixture into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique. The expected m/z values for the molecular ion and common adducts are listed below.

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | [C₂₀H₁₅O₄]⁺ | 319.0965 |

| [M-H]⁻ | [C₂₀H₁₃O₄]⁻ | 317.0819 |

| [M+Na]⁺ | [C₂₀H₁₄O₄Na]⁺ | 341.0784 |

| [M+NH₄]⁺ | [C₂₀H₁₈NO₄]⁺ | 336.1230 |

Plausible Fragmentation Pattern

Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule [M+H]⁺ of this compound is expected to undergo characteristic fragmentation. A plausible fragmentation pathway is outlined below:

-

Loss of H₂O (m/z 301): Dehydration from the carboxylic acid and/or phenolic hydroxyl group.

-

Loss of CO₂ (m/z 273): Decarboxylation of the carboxylic acid group.

-

Loss of the phenyl group (C₆H₅, m/z 242): Cleavage of the biphenyl linkage.

-

Formation of the benzoyl cation (C₆H₅CO⁺, m/z 105): Cleavage of the bond between the ketone and the benzoic acid moiety.

-

Formation of the phenyl cation (C₆H₅⁺, m/z 77): Loss of CO from the benzoyl cation.

Experimental Protocol for ESI-MS Analysis

A general procedure for the ESI-MS analysis of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Source Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure a stable spray.

-

Drying Gas (N₂) Temperature: 200-350 °C.

-

-

Mass Analyzer: Scan a suitable m/z range (e.g., 100-500) to detect the molecular ion and its adducts.

-

MS/MS Analysis (for fragmentation): Select the precursor ion of interest (e.g., m/z 319) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

Experimental Workflow

The logical flow for the complete spectroscopic analysis of a this compound sample is depicted in the following diagram.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, provides unambiguous confirmation of its chemical structure and allows for the assessment of its purity. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this important chemical compound. The synergistic use of these analytical techniques is crucial for ensuring the identity and quality of this compound in scientific research and industrial applications.

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Fendizoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fendizoic acid, a synthetic benzoic acid derivative, serves as a crucial component in pharmaceutical formulations, most notably as a salt-forming agent for active pharmaceutical ingredients (APIs) like levocloperastine.[1] The solid-state properties of this compound, particularly its crystal structure and potential for polymorphism, are of significant interest in drug development for ensuring the stability, bioavailability, and manufacturability of its corresponding dosage forms. This guide provides a comprehensive overview of the known structural aspects of this compound and outlines the experimental methodologies for the investigation of its polymorphic forms. While public domain data on the polymorphism of this compound itself is limited, this document compiles available crystallographic information on its salt, levocloperastine fendizoate, and presents generalized protocols and conceptual frameworks for polymorphic studies.

Introduction to this compound

This compound, with the systematic IUPAC name 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid, is a biphenyl compound featuring carboxylic acid, ketone, and phenolic hydroxyl functional groups.[1][2] Its chemical formula is C₂₀H₁₄O₄, and it has a molecular weight of 318.32 g/mol .[2][3][] The primary application of this compound in the pharmaceutical industry is to form stable salts with basic APIs, thereby improving their physicochemical properties.[1]

Crystal Structure of this compound Salts

Detailed crystallographic studies on this compound in its free acid form are not extensively available in the public literature. However, the crystal structure of its salt with the antitussive agent levocloperastine has been elucidated.[1] The analysis of levocloperastine fendizoate provides valuable insights into the molecular interactions and packing of the fendizoate anion in a crystalline lattice.

Table 1: Crystallographic Data for Levocloperastine Fendizoate [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.1059(18) |

| b (Å) | 11.957(2) |

| c (Å) | 15.383(3) |

| α (°) | 104.666(2) |

| β (°) | 90.9700(10) |

| γ (°) | 110.744(2) |

| Z | 1 |

Note: Z represents the number of formula units per unit cell.

The crystal packing of levocloperastine fendizoate is significantly influenced by hydrogen bonding, which plays a critical role in stabilizing the three-dimensional structure.[1]

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

-

Melting point

-

Solubility

-

Bioavailability

-

Stability

-

Mechanical properties

The study of polymorphism is a critical aspect of drug development. While specific polymorphs of this compound have not been detailed in the literature, it is plausible that a molecule of its conformational flexibility may exhibit polymorphism under different crystallization conditions.[5][6]

Experimental Protocols for Polymorphic Screening

A systematic polymorph screen is essential to identify and characterize all accessible crystalline forms of a compound. The following are detailed methodologies for key experiments in a typical polymorph screen.

4.1 Crystallization Methods

The objective of crystallization experiments is to induce nucleation and crystal growth under a wide range of conditions to access different polymorphic forms.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of this compound in a selected solvent (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform) at room temperature.[6]

-

Transfer the solution to a small vial or beaker.

-

Cover the container with a perforated lid or parafilm to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment and monitor for crystal formation.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of this compound in a chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).[7]

-

Filter the hot solution to remove any insoluble impurities.[8]

-

Allow the filtrate to cool slowly to room temperature.[7]

-

Further cool the solution in an ice bath to maximize crystal yield.[7]

-

-

Anti-Solvent Addition:

-

Dissolve this compound in a solvent in which it is highly soluble.

-

Slowly add an anti-solvent (a solvent in which this compound is poorly soluble) to the solution with stirring.

-

Continue adding the anti-solvent until precipitation is observed.

-

Allow the mixture to equilibrate and for the crystals to mature.

-

4.2 Characterization of Solid Forms

The solid forms obtained from the crystallization experiments should be characterized using a variety of analytical techniques to identify and differentiate between polymorphs.

-

Powder X-ray Diffraction (PXRD):

-

Gently grind the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the PXRD pattern over a suitable 2θ range (e.g., 2° to 40°) using a diffractometer with Cu Kα radiation.

-

Different polymorphs will exhibit unique diffraction patterns.

-

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The resulting thermogram will show thermal events such as melting, recrystallization, and solid-solid transitions, which are characteristic of a specific polymorph.

-

-

Infrared (IR) and Raman Spectroscopy:

-

Acquire the IR or Raman spectrum of the sample.

-

Differences in the crystal lattice can lead to shifts in the vibrational modes of the functional groups, which can be used to distinguish between polymorphs.

-

-

Single-Crystal X-ray Diffraction (SCXRD):

-

If suitable single crystals are obtained, mount a crystal on a goniometer.

-

Collect diffraction data at a controlled temperature.

-

Solve and refine the crystal structure to obtain detailed information about the unit cell parameters, space group, and molecular conformation and packing.[1]

-

Visualizations of Experimental and Conceptual Workflows

5.1 Experimental Workflow for Polymorph Screening

Caption: A generalized workflow for the screening and characterization of polymorphs.

5.2 Thermodynamic Relationships Between Polymorphs

Caption: Conceptual diagram of monotropic and enantiotropic polymorphic relationships.

Conclusion

While the polymorphism of this compound remains an area for further public investigation, the principles and experimental methodologies outlined in this guide provide a robust framework for such studies. The available crystallographic data for levocloperastine fendizoate confirms its ability to form ordered crystalline structures, and the application of systematic polymorph screening techniques is likely to reveal the solid-state landscape of this compound itself. A thorough understanding of its crystal structures and polymorphic behavior is paramount for the successful development of pharmaceuticals incorporating this versatile excipient.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS No- 84627-04-3 | Simson Pharma Limited [simsonpharma.com]

- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. davjalandhar.com [davjalandhar.com]

Fendizoic Acid: A Comprehensive Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendizoic acid, a synthetic benzoic acid derivative, plays a crucial role as a salt-forming agent in pharmaceutical formulations, most notably in the antitussive drug, levocloperastine fendizoate. Understanding its solubility characteristics is paramount for optimizing drug formulation, ensuring bioavailability, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in various solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed, adaptable experimental protocols for researchers to determine the solubility of this compound in their specific solvent systems.

Introduction

This compound, with the chemical formula C₂₀H₁₄O₄, is a white to pale yellow solid. Its structure, featuring a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group, dictates its physicochemical properties, including its solubility. The ability of the carboxylic acid group to form salts with basic compounds is a key attribute leveraged in the pharmaceutical industry to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different solvent systems, ranging from aqueous to organic, is a critical prerequisite for its effective application in drug development and manufacturing.

Solubility Profile of this compound

Current literature provides qualitative descriptions of this compound's solubility. It is generally characterized as having low solubility in water and slight solubility in some organic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description | Citations |

| Water | Sparingly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2][3][4] |

| Methanol | Slightly soluble (solubility may increase with heating) | [2][3][4] |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is adapted from established methods for structurally similar compounds, such as benzoic acid, and can be modified to suit various solvent systems and analytical capabilities.

Materials and Equipment

-

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile) of analytical grade

-

Standard buffer solutions (for pH-dependent solubility)

-

-

Equipment:

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Experimental Procedure: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Place the containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter (0.45 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape), in an isocratic or gradient elution. The exact ratio should be optimized for this compound.